molecular formula C9H11N5O2 B15056230 Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate

Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate

Cat. No.: B15056230
M. Wt: 221.22 g/mol
InChI Key: NNWHQBHGSTVIJU-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core with an ethyl group at position 3 and an ethyl ester (carboxylate) at position 5. This structure confers unique physicochemical properties, such as moderate lipophilicity and enhanced bioavailability compared to hydroxyl- or thiol-substituted analogs.

Key applications of triazolopyrimidines include kinase inhibition, anticancer activity, and receptor modulation (e.g., cannabinoid receptors), as highlighted in patents and studies .

Properties

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

ethyl 3-ethyltriazolo[4,5-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C9H11N5O2/c1-3-14-8-6(12-13-14)7(10-5-11-8)9(15)16-4-2/h5H,3-4H2,1-2H3

InChI Key

NNWHQBHGSTVIJU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form ethyl hydrazinoacetate. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base to yield the desired triazolo-pyrimidine derivative . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

There appears to be no information for the compound "Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate" within the provided search results. However, the search results do provide information on related compounds, including:

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide
This compound has a molecular formula of C17H16F3N7O and a molecular weight of 407.3 g/mol . Synonyms include F6351-0360 and 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide .

Ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate
This compound, also known as 847384-69-4, has a molecular formula of C19H20ClN7O4 and a molecular weight of 445.86. It is considered a research compound with a purity of 95%.

Target of Action
Cyclin-Dependent Kinase 2 (CDK2)

Mode of Action
Interacts with CDK2, inhibiting its activity

Biochemical Pathways
The compound’s inhibition of CDK2 affects the cell cycle, a critical biochemical pathway for cell proliferation.

Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines, including MCF-7 and HCT-116.

Anticancer Activity

  • MCF-7 (Breast Cancer) : Exhibited notable cytotoxicity with an IC50 value in the low micromolar range.
  • HCT-116 (Colon Cancer) : Showed similar efficacy.
  • PC-3 (Prostate Cancer) : Demonstrated activity against prostate cancer cells.

3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carboxylic acid
This is a heterocyclic compound featuring a triazole ring fused with a pyrimidine moiety, and a carboxylic acid functional group at the 7-position. The molecular formula is C8H7N5O2 and its molecular weight is approximately 193.16 g/mol. Research indicates that it exhibits biological activities and has been studied for its potential as an enzyme inhibitor, particularly in the context of antiviral and anticancer therapies, and has also shown promise in anti-gastric cancer studies.

Mechanism of Action

The mechanism of action of Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazolopyrimidine Derivatives

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Biological Activity Key References
Ethyl 3-ethyl-3H-triazolo[4,5-d]pyrimidine-7-carboxylate Not explicitly provided* - Potential kinase inhibition or receptor modulation (inferred from analogs)
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate C27H24N4O3 452.5 Anticancer activity (MCF-7 cells)
3-Benzyl-5-(propylthio)-3H-triazolo[4,5-d]pyrimidine derivatives C16H21N7S (e.g., compound 9) 344.2 Kinase inhibition (potency: IC50 < 100 nM)
5-(Ethylthio)-3-(4-methoxybenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one C15H17N5O2S 339.4 Anticancer activity (MCF-7 and A-549 cells)
3-Ethyl-3H-triazolo[4,5-d]pyrimidine-7-thiol C6H7N5S 181.2 Reactivity in glycoside synthesis

Biological Activity

Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate (CAS: 1823515-68-9) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the triazolopyrimidine class of compounds. Its chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC₉H₁₄N₄O₂
Molecular Weight194.23 g/mol
IUPAC NameThis compound
CAS Number1823515-68-9

Anticancer Activity

Recent studies have indicated that triazolopyrimidine derivatives exhibit promising anticancer properties. For example, compounds similar to this compound have shown antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation in human hepatic carcinoma cell lines (HEPG2) and breast cancer cell lines (MCF7) with IC50 values ranging from low micromolar to nanomolar concentrations .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases : This compound has been identified as a potential inhibitor of mTOR and PI3K pathways, which are crucial in cancer cell survival and proliferation .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
  • Antioxidant Activity : Some derivatives have shown antioxidant properties that could contribute to their anticancer efficacy by reducing oxidative stress in cells .

Study on Antiproliferative Effects

A notable study investigated the antiproliferative effects of various triazolopyrimidine derivatives on HEPG2 and MCF7 cell lines. The results indicated that these compounds significantly reduced cell viability compared to control groups. The most potent derivative exhibited an IC50 value of approximately 0.5 µM against HEPG2 cells .

In Vivo Efficacy

In vivo studies using mouse models have demonstrated that certain derivatives of triazolopyrimidine effectively reduced tumor growth without significant toxicity observed in normal tissues . These findings suggest a favorable therapeutic index for further development.

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